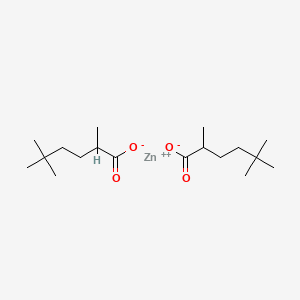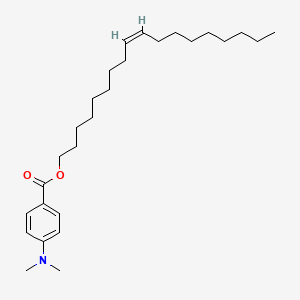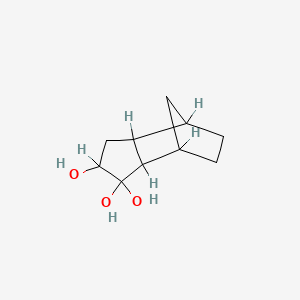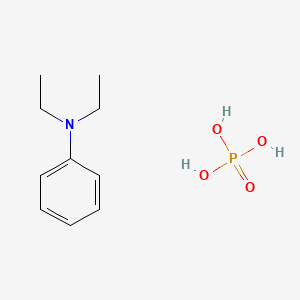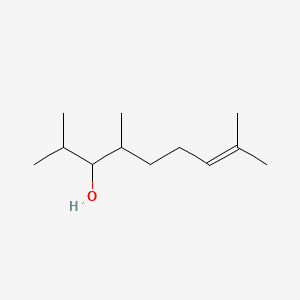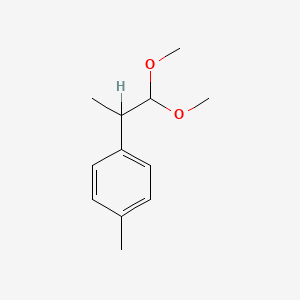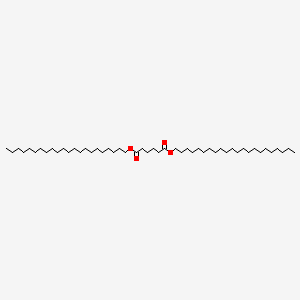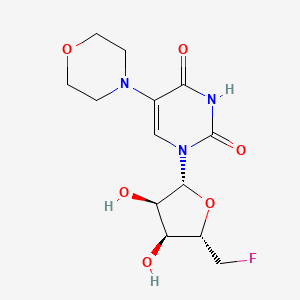
Acetic acid;1-benzhydrylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydrylpiperazinium acetate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further combined with an acetate group. This compound is known for its pharmacological activities, including vasodilator and hypotensive effects, as well as its ability to increase cerebral blood flow .
Métodos De Preparación
The synthesis of 1-benzhydrylpiperazinium acetate typically involves the reaction of benzhydryl chloride with piperazine in the presence of a suitable base, followed by the addition of acetic acid to form the acetate salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Base: Sodium hydroxide or potassium carbonate
The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Benzhydrylpiperazinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzhydryl ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of benzhydryl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Benzhydrylpiperazinium acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various piperazine derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its vasodilator and hypotensive properties, as well as its ability to enhance cerebral blood flow.
Industry: Utilized in the development of new materials with specific electrical and dielectric properties.
Mecanismo De Acción
The mechanism of action of 1-benzhydrylpiperazinium acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors on the surface of cells, leading to the activation or inhibition of various signaling pathways. This can result in changes in cellular processes such as vasodilation, hypotension, and increased cerebral blood flow .
Comparación Con Compuestos Similares
1-Benzhydrylpiperazinium acetate can be compared with other similar compounds, such as:
1-Benzhydrylpiperazine: Similar in structure but lacks the acetate group. It also exhibits pharmacological activities like vasodilation and hypotension.
1-Benzhydrylpiperazinium tartrate: Contains a tartrate group instead of an acetate group. It has similar pharmacological properties but may differ in its solubility and stability.
1-Benzhydrylpiperazinium maleate: Contains a maleate group and exhibits similar pharmacological activities.
These comparisons highlight the uniqueness of 1-benzhydrylpiperazinium acetate in terms of its specific chemical structure and resulting properties.
Propiedades
Número CAS |
83918-73-4 |
|---|---|
Fórmula molecular |
C19H24N2O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
acetic acid;1-benzhydrylpiperazine |
InChI |
InChI=1S/C17H20N2.C2H4O2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4) |
Clave InChI |
JSZJPSGMTDIWMN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)



